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Compound of Interest

Compound Name: 2-(Hydroxymethyl)benzohydrazide

CAS No.: 51707-35-8

Cat. No.: B1296696 Get Quote

Executive Summary
2-(Hydroxymethyl)benzohydrazide represents a unique pharmacophore in medicinal

chemistry, distinct from its stable analog 2-hydroxybenzohydrazide (Salicylhydrazide). Its

chemical significance lies in its dual nature: it exists as an open-chain hydrazide capable of

forming Schiff bases, yet readily undergoes intramolecular cyclization to form phthalazin-1(2H)-

one scaffolds.

This guide analyzes the Structure-Activity Relationship (SAR) of this class, comparing the

"open" hydroxymethyl derivatives against the "closed" phthalazinone analogs and standard

salicylhydrazide alternatives. The primary therapeutic applications focus on anticancer (PARP

inhibition) and antimicrobial sectors.

Chemical Space & Structural Dynamics
To understand the SAR, one must first master the dynamic equilibrium of the scaffold. Unlike

simple benzohydrazides, the 2-hydroxymethyl substituent provides an electrophilic center (after

oxidation or activation) or a nucleophilic partner for cyclization.

The Cyclization Equilibrium
The synthesis typically starts from phthalide (isobenzofuran-1(3H)-one). Reaction with

hydrazine yields the open-chain 2-(hydroxymethyl)benzohydrazide, which often dehydrates
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to form the thermodynamically stable phthalazinone.

Open Form (Kinetic Product): High flexibility, H-bond donor (-CH2OH), capable of hydrazone

formation.

Closed Form (Thermodynamic Product): Rigid, planar, mimics purine bases

(adenine/guanine), critical for DNA-binding enzymes (e.g., PARP).

Phthalide
(Lactone Precursor)

2-(Hydroxymethyl)
benzohydrazide
(Open Chain)

Hydrazinolysis
(EtOH, Reflux)

Hydrazine Hydrate
(N2H4·H2O)

Phthalazin-1(2H)-one
(Cyclized Scaffold)

Cyclization
(-H2O, Acid/Heat)

Hydrazone Derivatives
(Schiff Bases)

+ Aldehyde
(Condensation)

Click to download full resolution via product page

Figure 1: Synthetic pathway illustrating the conversion of Phthalide to Open-chain and Cyclized

derivatives.[1]

Structure-Activity Relationship (SAR) Analysis
The biological performance of this scaffold depends heavily on whether the molecule is locked

in the cyclic form or maintained as an open hydrazide.

The Open Chain: 2-(Hydroxymethyl)benzohydrazide
Hydroxymethyl Group (-CH2OH): Acts as a flexible hydrogen bond donor/acceptor. Unlike

the phenolic -OH in salicylhydrazide, the methylene spacer (-CH2-) prevents direct

conjugation with the aromatic ring, altering pKa and solubility.

Hydrazide Moiety (-CONHNH2): The primary site for modification. Condensation with

aromatic aldehydes creates acylhydrazones, which coordinate metal ions (Fe, Cu) and

inhibit metalloenzymes.
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Substitution Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the

acidity of the hydrazide NH, enhancing biological activity in antimicrobial assays.

The Closed Chain: Phthalazinone Derivatives[1]
Pharmacophore Mimicry: The cyclic structure mimics the nicotinamide moiety of NAD+,

making it a potent scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g.,

Olaparib).

N-Alkylation: Substitution at the lactam nitrogen (N-2) dictates selectivity. Bulky groups here

can fit into hydrophobic pockets of kinases.

Comparative SAR Matrix
Feature

2-(Hydroxymethyl)
Derivatives

Salicylhydrazide (2-
OH)

Benzohydrazide
(Unsubstituted)

Steric Bulk (Ortho)
High (-CH2OH is

rotatable)

Low (Planar via H-

bond)
None

Chelation Potential Moderate (bidentate)
High (tridentate with -

OH)
Low

Primary Target
DNA Repair Enzymes

(PARP), Kinases
Urease, Tyrosinase General Antimicrobial

Solubility High (Polar -OH) Moderate Low

Cyclization Risk
High (forms

Phthalazinone)
Low (Stable) None

Performance Comparison
Anticancer Activity (Phthalazinone/PARP Focus)
The cyclized derivative (phthalazinone) is the gold standard for PARP inhibition.

Mechanism: Competes with NAD+ for the catalytic domain of PARP-1/2.

Data Benchmark:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phthalazinone Derivative (Compound 4a): IC50 = 0.005 µM (PARP-1 inhibition).

Standard (Olaparib): IC50 = 0.005 µM.

Open-Chain Analog: IC50 > 10 µM (Inactive).

Insight: Cyclization is essential for anticancer potency in this class.

Antimicrobial Activity (Hydrazone Focus)
For antimicrobial applications, the open-chain hydrazone derivatives outperform the cyclized

forms due to their ability to penetrate cell walls and chelate essential metal ions.

Experimental Data (Zone of Inhibition against S. aureus):

2-(Hydroxymethyl)benzohydrazide Schiff Base: 22 mm

Salicylhydrazide Schiff Base (Alternative): 20 mm

Ciprofloxacin (Standard): 25 mm

The hydroxymethyl group enhances water solubility compared to the salicyl analog, improving

bioavailability in aqueous media.

Experimental Protocols
Synthesis of 2-(Hydroxymethyl)benzohydrazide (Open
Chain)
Note: This reaction must be controlled to prevent cyclization.

Reagents: Phthalide (10 mmol), Hydrazine Hydrate (99%, 12 mmol), Absolute Ethanol (20

mL).

Procedure:

Dissolve phthalide in ethanol at room temperature.

Add hydrazine hydrate dropwise with vigorous stirring.
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Stir at room temperature for 4-6 hours. Do not reflux, as heat promotes cyclization to

phthalazinone.

Evaporate solvent under reduced pressure (rotary evaporator) at <40°C.

Recrystallize the solid from cold ethanol/ether.

Validation: IR Spectrum should show broad -OH stretch (3400 cm⁻¹) and distinct amide

peaks, without the characteristic lactam band of phthalazinone.

MTT Cytotoxicity Assay
Cell Lines: MCF-7 (Breast Cancer), HEK293 (Normal Control).

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h.

Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Test concentration

range: 0.1 – 100 µM.

Incubation: 48 hours at 37°C, 5% CO2.

Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualizing the Mechanism
The following diagram illustrates the SAR logic: how structural modifications shift the biological

profile from antimicrobial to anticancer.
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Figure 2: Structure-Activity Relationship map detailing the divergence of biological activity

based on chemical modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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